N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core modified with a cyclopropyl group and an ethylenediamine linker to a substituted benzene ring. Key structural attributes include:
- Benzothiadiazole core: The 1,3-dihydro-2λ⁶,1,3-benzothiadiazole system incorporates two sulfonyl oxygen atoms (dioxo groups), enhancing electron-withdrawing properties and rigidity .
- Substituents:
- Cyclopropyl group at position 3 of the benzothiadiazole, which may improve metabolic stability due to reduced susceptibility to oxidative metabolism.
- Ethyl linker connecting the benzothiadiazole nitrogen to the sulfonamide group.
- 3-fluoro and 4-methoxy substituents on the benzene ring of the sulfonamide, balancing electron-withdrawing (fluoro) and electron-donating (methoxy) effects.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S2/c1-27-18-9-8-14(12-15(18)19)28(23,24)20-10-11-21-16-4-2-3-5-17(16)22(13-6-7-13)29(21,25)26/h2-5,8-9,12-13,20H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISKDQGODLGKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzothiadiazole moiety known for diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 362.44 g/mol |
| CAS Number | 2097904-11-3 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiviral Activity
Preliminary studies indicate that this compound may inhibit viral replication, particularly against SARS-CoV-2. The mechanism appears to involve interference with viral entry or replication pathways. Research suggests that compounds with similar structures have shown efficacy against various viral targets.
Antitumor Properties
The benzothiadiazole moiety has been associated with cytotoxic effects on multiple cancer cell lines. Studies have indicated that derivatives of this compound may exhibit significant antitumor activity, suggesting potential applications in cancer therapy.
Anti-inflammatory Effects
Research indicates that the compound may modulate inflammatory pathways, providing therapeutic potential in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been noted in several studies.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. This includes targets relevant to cancer and inflammatory pathways, which could lead to the development of new therapeutic agents.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Studies : A study published in Journal of Medicinal Chemistry demonstrated that related benzothiadiazole derivatives significantly inhibited viral replication in vitro, suggesting similar potential for the target compound.
- Anticancer Research : In a study published in Cancer Letters, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Inflammation Modulation : Research published in Pharmacology Reports highlighted the anti-inflammatory effects of benzothiadiazole compounds, noting their ability to downregulate inflammatory markers.
The proposed mechanisms through which N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide exerts its biological effects include:
- Inhibition of Viral Entry : By blocking viral receptors or altering cellular uptake mechanisms.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Cytokine Modulation : Reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound is compared below with structurally related sulfonamides and benzothiadiazole derivatives from the evidence (Table 1).
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Electron-Donating vs. In contrast, the 3-chloro-2-methyl substituent in ’s compound increases lipophilicity, favoring passive diffusion but possibly reducing aqueous solubility.
Core Heterocycle Modifications :
- The benzothiadiazole core in the target compound (vs. benzothiazole in ) introduces additional sulfonyl oxygens, which may enhance hydrogen-bonding interactions with biological targets .
- Cyclopropyl vs. methyl groups ( vs. 12): Cyclopropyl’s ring strain and sp³ hybridization may confer metabolic stability compared to linear alkyl chains .
Linker and Functional Groups :
Q & A
Basic: What are the critical structural motifs of this compound that dictate its reactivity in synthetic chemistry?
Answer:
The compound features a 1,3-benzothiadiazole core with a cyclopropyl substituent at position 3 and two sulfonyl oxygen atoms (dioxo group) at position 2. The ethyl linker connects this heterocycle to a sulfonamide group substituted with a fluorine atom (electron-withdrawing) at position 3 and a methoxy group (electron-donating) at position 4 on the benzene ring. These groups influence reactivity:
- The dioxo-1,3-benzothiadiazole enhances electrophilicity, facilitating nucleophilic substitutions .
- The cyclopropyl group introduces steric constraints and strain, potentially affecting ring-opening reactions .
- The fluoro and methoxy groups modulate electronic effects on the sulfonamide, impacting hydrogen bonding and target interactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy is recommended:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), cyclopropyl protons (δ ~0.5–1.5 ppm), and aromatic protons (split patterns due to fluorine coupling) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ ion) and isotopic patterns from sulfur/fluorine .
- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and benzothiadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can palladium-catalyzed reductive cyclization optimize synthesis of intermediates?
Answer:
For intermediates like the benzothiadiazole core, Pd-catalyzed reductive cyclization (e.g., using nitroarenes and formic acid derivatives as CO surrogates) can be optimized by:
- Catalyst selection : Pd(OAc)₂ with ligands like Xantphos for enhanced stability .
- Reaction conditions : 80–100°C in DMF/H₂O (9:1) under inert atmosphere to prevent oxidation .
- Nitro group reduction : Monitor via TLC to avoid over-reduction to amines .
Advanced: What strategies address poor solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound integrity .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Advanced: How to resolve contradictions in bioactivity data across assay models?
Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence quenching) with cell-based viability assays (MTT) .
- Control experiments : Test for off-target effects using knockout cell lines or competitive binding studies .
- Physicochemical profiling : Measure logP and pKa to assess membrane permeability discrepancies .
Basic: What are common synthetic routes to this compound?
Answer:
A typical 3-step synthesis involves:
Benzothiadiazole core formation : Cyclocondensation of o-phenylenediamine derivatives with SOCl₂ .
Ethyl linker introduction : Alkylation using bromoethylphthalimide, followed by deprotection .
Sulfonamide coupling : React with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., Et₃N in THF) .
Advanced: How to analyze substituent effects on the benzothiadiazole’s electronic properties?
Answer:
- Computational methods : Density Functional Theory (DFT) to calculate HOMO/LUMO levels and electrostatic potential maps .
- UV-Vis spectroscopy : Compare λₘₐₓ shifts to assess conjugation changes from substituents .
- Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing/donating effects .
Advanced: What stability studies are critical for long-term storage?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via HPLC .
- pH stability : Test in buffers (pH 1–13) to assess sulfonamide hydrolysis susceptibility .
- Crystallinity analysis : Use XRPD to monitor polymorphic transitions during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
